TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE
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Overview
Description
TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring, an acetic acid moiety, and a tert-butyl ester group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE typically involves the esterification of piperidine-2alpha-acetic acid with tert-butyl alcohol. One common method involves the use of a flow microreactor system, which allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the piperidine derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved through large-scale esterification reactions. These processes may involve the use of continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperidine-based structures.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE involves its interaction with specific molecular targets and pathways. The tert-butyl ester group can undergo hydrolysis to release the active piperidine-2alpha-acetic acid, which can then interact with enzymes, receptors, or other biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino)methylphenyl)propanoic acid
- Other piperidine derivatives with ester or amide functional groups
Uniqueness
TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE is unique due to its specific combination of a piperidine ring, acetic acid moiety, and tert-butyl ester group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 2-[(2S)-piperidin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRXMXIQSCEXQG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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